molecular formula C19H25NO4S B4445186 N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE

N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE

Cat. No.: B4445186
M. Wt: 363.5 g/mol
InChI Key: BEYAYXCPMKOVGM-UHFFFAOYSA-N
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Description

N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxy group, a propan-2-yloxy group, and a methanesulfonamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydroxide for the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-14(2)24-18-10-9-16(11-19(18)23-4)12-20-25(21,22)13-17-8-6-5-7-15(17)3/h5-11,14,20H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYAYXCPMKOVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCC2=CC(=C(C=C2)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE
Reactant of Route 6
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N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-(2-METHYLPHENYL)METHANESULFONAMIDE

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